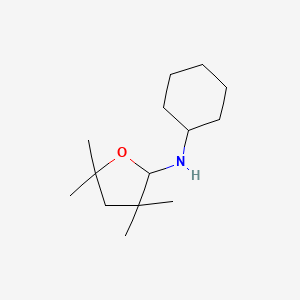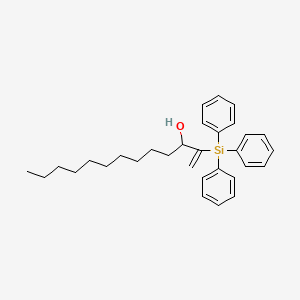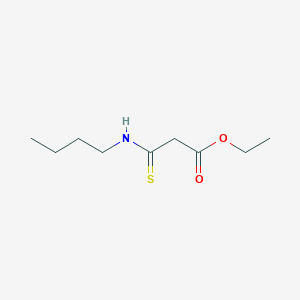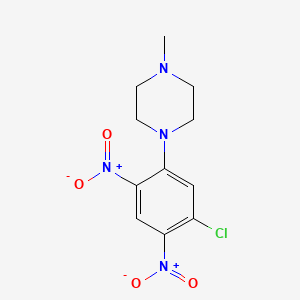![molecular formula C16H22O B14634438 {[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene CAS No. 57075-06-6](/img/structure/B14634438.png)
{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene is a chemical compound with a complex structure that includes a benzene ring and a cyclohexene ring. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene typically involves the reaction of 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol with benzene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the hydration of turpentine in a sulfuric acid solution, followed by the dehydration of the resulting terpene diol to produce crude terpineol. This intermediate is then subjected to further fractionation and refining to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: The benzene ring in this compound can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of {[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell death . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
α-Terpinyl acetate: This compound has a similar structure but includes an acetate group instead of a benzene ring.
Terpineol: A closely related compound with similar chemical properties and applications.
β-Atlantol: Another compound with a similar cyclohexene structure but different functional groups.
Uniqueness
{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene is unique due to its combination of a benzene ring and a cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new materials.
Propiedades
Número CAS |
57075-06-6 |
|---|---|
Fórmula molecular |
C16H22O |
Peso molecular |
230.34 g/mol |
Nombre IUPAC |
2-(4-methylcyclohex-3-en-1-yl)propan-2-yloxybenzene |
InChI |
InChI=1S/C16H22O/c1-13-9-11-14(12-10-13)16(2,3)17-15-7-5-4-6-8-15/h4-9,14H,10-12H2,1-3H3 |
Clave InChI |
HSACHWTUZWVSFI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(CC1)C(C)(C)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


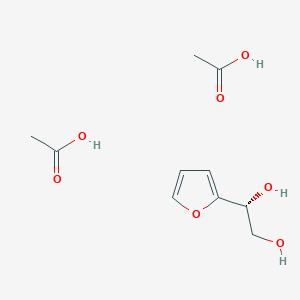



![6-Chloro-2-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14634387.png)
![Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)-](/img/structure/B14634395.png)

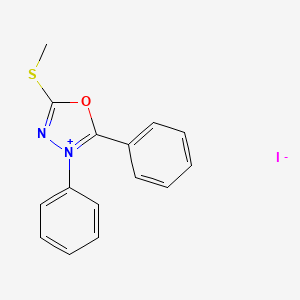
![L-Phenylalanine, N-[(2-nitrophenyl)sulfonyl]-](/img/structure/B14634406.png)

